Ceronapril

Descripción general

Descripción

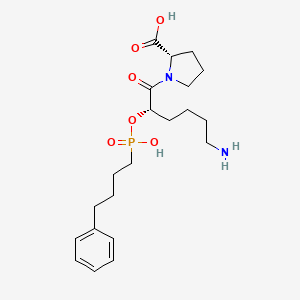

Ceronapril, también conocido por sus nombres comerciales propuestos Ceranapril y Novopril, es un inhibidor de la enzima convertidora de angiotensina (ECA) fosfonato. Fue desarrollado para el tratamiento de la hipertensión y la insuficiencia cardíaca, pero nunca se comercializó . La fórmula química de this compound es C21H33N2O6P, y tiene una masa molar de 440,48 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ceronapril se sintetiza mediante un proceso de varios pasos que implica el acoplamiento de una porción fosfonato con un derivado de prolina. Los pasos clave incluyen:

Formación del intermedio de fosfonato: Esto implica la reacción de un derivado adecuado de ácido fosfónico con un alcohol en condiciones ácidas.

Acoplamiento con el derivado de prolina: El intermedio de fosfonato se acopla entonces con un derivado de prolina utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la trietilamina.

Métodos de producción industrial: La producción industrial de this compound implicaría escalar la ruta sintética descrita anteriormente. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la aplicación de técnicas de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso de purificación también se escalaría utilizando sistemas de cromatografía industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Ceronapril experimenta varios tipos de reacciones químicas, incluyendo:

Hidrólisis: this compound puede hidrolizarse en condiciones ácidas o básicas para producir sus derivados constitutivos de fosfonato y prolina.

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la porción de fosfonato, lo que lleva a la formación de derivados de ácido fosfónico.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Principales productos formados:

Hidrólisis: Derivados de ácido fosfónico y derivados de prolina.

Oxidación: Derivados de ácido fosfónico.

Sustitución: Derivados de fosfonato sustituidos.

Aplicaciones Científicas De Investigación

Introduction to Ceronapril

This compound is an angiotensin-converting enzyme (ACE) inhibitor developed primarily for the treatment of hypertension and heart failure. It belongs to a class of medications that help relax blood vessels, making it easier for the heart to pump blood. This article explores the various scientific research applications of this compound, supported by detailed data tables and documented case studies.

Pharmacokinetics and Measurement Techniques

Radioimmunoassay Development

A significant advancement in the study of this compound has been the development of a radioimmunoassay (RIA) for its measurement in biological fluids. This method allows for sensitive detection of this compound levels, with a range of 0 to 500 ng/ml and sensitivity down to 1.0 ng/ml. The RIA demonstrated high recovery rates and low coefficients of variance, making it a reliable tool for pharmacokinetic studies in healthy volunteers .

Table 1: Key Features of this compound Radioimmunoassay

| Feature | Details |

|---|---|

| Detection Range | 0 - 500 ng/ml |

| Sensitivity | 1.0 ng/ml |

| Intraassay Coefficients | Low (3.9% - 4.6%) |

| Recovery Rate | High |

Effect on Cerebral Blood Flow

This compound has been investigated for its effects on cerebral blood flow (CBF) in patients with moderate hypertension. In a clinical study, patients receiving this compound alongside chlorthalidone showed a significant decrease in mean arterial blood pressure from 130 mm Hg to 108 mm Hg over nine weeks. However, CBF measurements indicated a decrease from 44 mL/min/100 g to 34 mL/min/100 g, suggesting that while systemic blood pressure decreased, CBF was not adversely affected in terms of clinical outcomes .

Table 2: Clinical Study Results on this compound

| Parameter | Baseline (Week 0) | Post-Treatment (Week 9) | p-value |

|---|---|---|---|

| Mean Arterial Pressure | 130 ± 4 mm Hg | 108 ± 8 mm Hg | <0.05 |

| Cerebral Blood Flow | 44 ± 15 mL/min/100g | 34 ± 5 mL/min/100g | =0.05 |

Potential in Treating Schizophrenia

Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in treating schizophrenia. A patent describes the use of ACE inhibitors like this compound in combination with antipsychotic drugs to enhance therapeutic effects. Animal studies indicated that this compound could produce neuroleptic-like effects, potentially aiding in the management of schizophrenia symptoms .

Table 3: Experimental Design for Schizophrenia Treatment

| Experiment | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Experiment 1 | 0.005, 0.05, 0.5 | Neuroleptic-like effects |

| Experiment 2 | 0.05 | Enhanced latent inhibition |

Absorption and Transport Studies

This compound's absorption characteristics have been evaluated using human intestinal absorptive cell models (Caco-2 cells). These studies are crucial for understanding how effectively this compound can be absorbed in the gastrointestinal tract, which directly impacts its bioavailability and efficacy as a therapeutic agent .

Table 4: Uptake Studies of this compound

| Parameter | Result |

|---|---|

| Uptake Rate | High |

| Transport Mechanism | Active transport |

Mecanismo De Acción

Ceronapril ejerce sus efectos inhibiendo la actividad de la enzima convertidora de angiotensina (ECA). Esta enzima es responsable de la conversión de la angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y a una disminución de la presión arterial. Además, this compound aumenta los niveles de bradicinina, un vasodilatador, contribuyendo aún más a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

Ceronapril es similar a otros inhibidores de la ECA como:

- Captopril

- Enalapril

- Lisinopril

- Ramipril

- Fosinopril

- Zofenopril

Singularidad: this compound es único debido a su porción de fosfonato, que lo distingue de otros inhibidores de la ECA que suelen contener grupos carboxilato o sulfhidrilo. Esta diferencia estructural puede influir en su afinidad de unión y propiedades farmacocinéticas .

Actividad Biológica

Ceronapril, also known as SQ-29852, is a potent angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the management of hypertension and heart failure. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels.

- Reduced Blood Pressure : The lowering of vascular resistance contributes to decreased blood pressure.

- Increased Bradykinin Levels : The inhibition of ACE also leads to elevated bradykinin levels, which can enhance vasodilation but may cause side effects such as cough and angioedema.

The compound exhibits an IC50 value of approximately 36 nM, indicating its effectiveness in blocking ACE activity.

Biological Activity

This compound's biological activity is characterized by its ability to modulate the renin-angiotensin system effectively. The following table summarizes its key biological activities:

| Activity | Description |

|---|---|

| ACE Inhibition | Blocks the conversion of angiotensin I to angiotensin II. |

| Vasodilation | Promotes relaxation of blood vessels, leading to lower blood pressure. |

| Cardiac Output | Improves cardiac output by reducing vascular resistance. |

| Bradykinin Modulation | Increases bradykinin levels, contributing to additional vasodilatory effects. |

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its analogs on various conditions. Below are notable findings from clinical trials and research:

- Hypertension Management

- Heart Failure

-

Dementia Research

- Although not widely marketed for this purpose, preliminary studies suggested that this compound may have neuroprotective effects that could be beneficial in treating dementia-related symptoms.

Safety Profile and Side Effects

While this compound is effective as an ACE inhibitor, it is associated with some common side effects:

Propiedades

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891418 | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111223-26-8, 120122-26-1 | |

| Record name | Ceronapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceronapril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERONAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.